N-(4-bromo-2,3-dichlorophenyl)acetamide
Overview
Description
Scientific Research Applications
Quantum Chemical Calculations and Molecular Properties
The molecular structural parameters, thermodynamic properties, and vibrational frequencies of N-(4-bromo-2,3-dichlorophenyl)acetamide derivatives have been extensively studied using density functional theory (DFT). These studies include detailed vibrational assignments and potential energy distribution analysis, providing insights into the molecular electrostatic potential, atomic charges, and electronic exchange interactions (Choudhary et al., 2014). Such data are crucial for predicting reactivities towards electrophilic and nucleophilic attacks and for understanding the molecule's properties for further applications.
Crystallography and Hydrogen Bonding
Research has also focused on the crystal structures and hydrogen bonding of related compounds. For example, studies have shown weak C–H···Cl/Br interactions facilitating the formation of three-dimensional architectures in N-(2-chlorophenyl) acetamide and its derivatives (Hazra et al., 2014). Such understanding is vital in the design and synthesis of new materials and pharmaceuticals.
Molecular Conformation and Supramolecular Assembly
Various studies have highlighted the molecular conformation and supramolecular assembly of halogenated C,N-diarylacetamides, including this compound. The orientation of N-aryl groups and the presence of N-H...O hydrogen bonds significantly influence the molecules' chain formation and overall structural arrangement (Nayak et al., 2014).
Properties
IUPAC Name |
N-(4-bromo-2,3-dichlorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2NO/c1-4(13)12-6-3-2-5(9)7(10)8(6)11/h2-3H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOACBCIFRYIBLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1)Br)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281557 | |
Record name | N-(4-Bromo-2,3-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113571-16-7 | |
Record name | N-(4-Bromo-2,3-dichlorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113571-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Bromo-2,3-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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